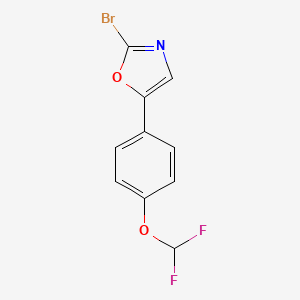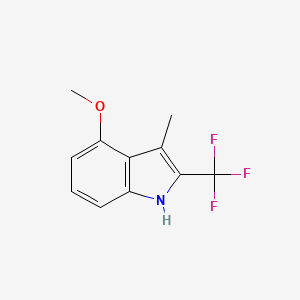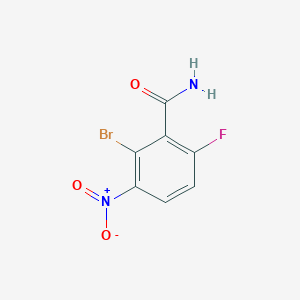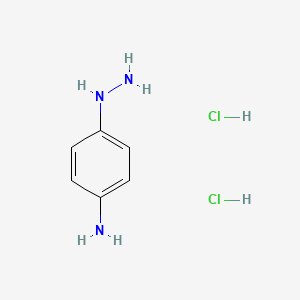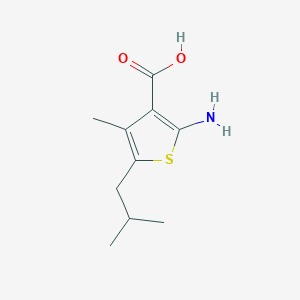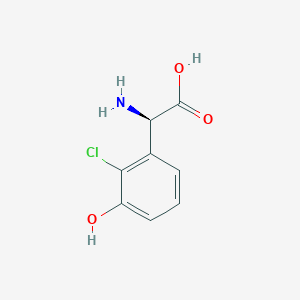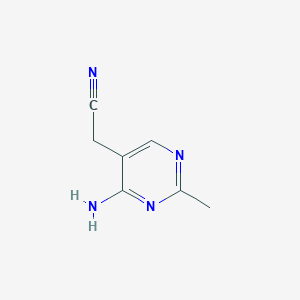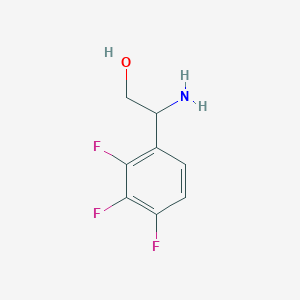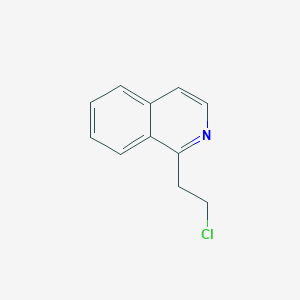
3H-Pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring with a nitrile group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrole-2-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of acyl (bromo)acetylenes with pyrrole rings in the presence of solid alumina at room temperature . Another approach involves the addition of propargylamine to acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrole-2-amine derivatives.
Applications De Recherche Scientifique
3H-Pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3H-Pyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit specific enzymes, such as lysine-specific demethylase 1, which is overexpressed in certain cancers . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
3H-Pyrrolo[2,3-c]quinoline: This compound shares a similar pyrrole-based structure and exhibits comparable biological activities.
Pyrrolo[2,3-c]isoquinoline: Another related compound with a fused pyrrole ring system, known for its applications in medicinal chemistry.
Pyrrolopyrazine: This compound contains both pyrrole and pyrazine rings and is noted for its diverse biological activities.
Uniqueness: 3H-Pyrrole-2-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.
Propriétés
Formule moléculaire |
C5H4N2 |
|---|---|
Poids moléculaire |
92.10 g/mol |
Nom IUPAC |
3H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1,3H,2H2 |
Clé InChI |
FXLDJXAXQYYCNQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CN=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


